molecular formula C145H238N34O44 B14765123 TRAF6 peptide

TRAF6 peptide

Cat. No.: B14765123
M. Wt: 3161.6 g/mol
InChI Key: QJVDSWHEHFYKAP-VCYFOPKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tumor necrosis factor receptor-associated factor 6 peptide is a synthetic peptide that mimics the binding motif of tumor necrosis factor receptor-associated factor 6, a key signaling molecule involved in various cellular processes. Tumor necrosis factor receptor-associated factor 6 is an E3 ubiquitin ligase that plays a crucial role in immune response, inflammation, and cell survival by mediating signal transduction from various receptors, including tumor necrosis factor receptor, interleukin 1 receptor, and Toll-like receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tumor necrosis factor receptor-associated factor 6 peptide typically involves solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified

Industrial Production Methods

Industrial production of tumor necrosis factor receptor-associated factor 6 peptide follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to increase efficiency and yield. Ultrasonication has been shown to improve the efficiency of solid-phase peptide synthesis by enhancing the coupling reactions .

Chemical Reactions Analysis

Types of Reactions

Tumor necrosis factor receptor-associated factor 6 peptide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with modified side chains .

Scientific Research Applications

Tumor necrosis factor receptor-associated factor 6 peptide has a wide range of scientific research applications:

    Chemistry: Used as a model system to study peptide synthesis and modification.

    Biology: Investigates protein-protein interactions and signaling pathways.

    Medicine: Explores therapeutic potential in immune modulation and inflammation.

    Industry: Develops peptide-based drugs and diagnostic tools .

Comparison with Similar Compounds

Similar Compounds

    Tumor necrosis factor receptor-associated factor 2 peptide: Shares structural similarities but has different receptor binding specificity.

    Tumor necrosis factor receptor-associated factor 5 peptide: Similar in function but involved in distinct signaling pathways.

    Interleukin 1 receptor-associated kinase 1 peptide: Functions in similar pathways but with different molecular targets

Uniqueness

Tumor necrosis factor receptor-associated factor 6 peptide is unique due to its specific binding motif and ability to modulate multiple signaling pathways involved in immune response, inflammation, and cell survival. Its versatility makes it a valuable tool in both basic research and therapeutic development .

Properties

Molecular Formula

C145H238N34O44

Molecular Weight

3161.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

InChI

InChI=1S/C145H238N34O44/c1-68(2)53-89(161-128(205)94(58-73(11)12)165-140(217)113(76(17)18)174-120(197)83(26)153-135(212)104-41-35-51-178(104)143(220)97(59-74(13)14)167-129(206)92(56-71(7)8)160-117(194)81(24)154-139(216)112(75(15)16)173-119(196)82(25)150-115(192)78(21)147)124(201)151-79(22)116(193)159-91(55-70(5)6)127(204)162-90(54-69(3)4)125(202)155-84(27)142(219)177-50-34-42-105(177)137(214)157-87(45-47-110(188)189)123(200)170-100(65-181)132(209)152-80(23)118(195)169-99(64-180)121(198)149-63-108(185)176-49-33-40-103(176)136(213)171-101(66-182)133(210)156-86(44-46-109(186)187)122(199)168-98(62-111(190)191)144(221)179-52-36-43-106(179)138(215)172-102(67-183)134(211)175-114(77(19)20)141(218)166-96(61-107(148)184)131(208)164-95(60-85-37-29-28-30-38-85)130(207)163-93(57-72(9)10)126(203)158-88(145(222)223)39-31-32-48-146/h28-30,37-38,68-84,86-106,112-114,180-183H,31-36,39-67,146-147H2,1-27H3,(H2,148,184)(H,149,198)(H,150,192)(H,151,201)(H,152,209)(H,153,212)(H,154,216)(H,155,202)(H,156,210)(H,157,214)(H,158,203)(H,159,193)(H,160,194)(H,161,205)(H,162,204)(H,163,207)(H,164,208)(H,165,217)(H,166,218)(H,167,206)(H,168,199)(H,169,195)(H,170,200)(H,171,213)(H,172,215)(H,173,196)(H,174,197)(H,175,211)(H,186,187)(H,188,189)(H,190,191)(H,222,223)/t78-,79-,80-,81-,82-,83-,84-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,112-,113-,114-/m0/s1

InChI Key

QJVDSWHEHFYKAP-VCYFOPKJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

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